molecular formula C18H15N B5979387 3-methyl-4-[2-(1-naphthyl)vinyl]pyridine

3-methyl-4-[2-(1-naphthyl)vinyl]pyridine

Cat. No. B5979387
M. Wt: 245.3 g/mol
InChI Key: UOZOSRILENAGRW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[2-(1-naphthyl)vinyl]pyridine is a compound that belongs to the family of pyridine derivatives. It is also known as M4N or M4V and has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-[2-(1-naphthyl)vinyl]pyridine is not fully understood. However, it is believed to act as a photosensitizer by generating singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-methyl-4-[2-(1-naphthyl)vinyl]pyridine has been shown to have low toxicity and high selectivity towards cancer cells. It has been demonstrated to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory properties and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-4-[2-(1-naphthyl)vinyl]pyridine in lab experiments include its high selectivity towards cancer cells, low toxicity, and ease of synthesis. However, its limitations include its sensitivity to light and its limited solubility in aqueous solutions.

Future Directions

For the use of 3-methyl-4-[2-(1-naphthyl)vinyl]pyridine include its application in the development of new cancer therapies, the preparation of new metal complexes for catalysis, and the development of new fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for specific applications.

Synthesis Methods

The synthesis of 3-methyl-4-[2-(1-naphthyl)vinyl]pyridine involves the reaction of 4-acetylpyridine with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in high purity.

Scientific Research Applications

3-methyl-4-[2-(1-naphthyl)vinyl]pyridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a photosensitizer for the treatment of cancer. Additionally, it has been used as a ligand for the preparation of metal complexes for catalysis and as a building block for the synthesis of other pyridine derivatives.

properties

IUPAC Name

3-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-14-13-19-12-11-15(14)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-13H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOSRILENAGRW-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridine

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